Ethyl 5-bromothiazole-4-carboxylate
Overview
Description
Ethyl 5-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H6BrNO2S . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromothiazole with ethyl chloroacetate, forming an intermediate. This intermediate then undergoes hydrolysis to yield the final product . More detailed synthesis processes can be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position . Detailed structural information can be obtained from crystallographic studies .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of other compounds . The specific reactions it undergoes can depend on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.09 . It has a melting point of 75-79 ºC, a boiling point of 289 ºC, and a density of 1.654 . It also has a refractive index of 1.57 .Scientific Research Applications
Improved Synthesis Techniques
A study by Zhou Zhuo-qiang (2009) discusses an improved method for synthesizing Ethyl 2-bromothiazole-4-carboxylate, a compound structurally related to Ethyl 5-bromothiazole-4-carboxylate, highlighting advancements in synthesis techniques that could potentially apply to similar compounds Zhou Zhuo-qiang (2009).
Potential Pharmacological Applications
M. El-kerdawy et al. (1989) explored the interaction of Ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other chemicals to afford compounds with potential as schistosomicidal agents, indicating the role of this compound derivatives in developing new pharmacological agents M. El-kerdawy et al. (1989).
Corrosion Inhibition
P. Dohare et al. (2017) demonstrated the use of pyranpyrazole derivatives, structurally related to this compound, as corrosion inhibitors for mild steel in industrial applications. This study suggests the utility of such compounds in protecting metals from corrosion P. Dohare et al. (2017).
Synthetic Applications
Kenneth M. Boy and J. Guernon (2005) investigated the use of Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate for synthesizing aminoethyl analogs, showcasing the synthetic versatility of thiazole carboxylate derivatives in organic chemistry Kenneth M. Boy & J. Guernon (2005).
Novel Anticancer Agents
S. Das et al. (2009) explored the structure-activity relationship of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs, demonstrating the potential of this compound derivatives in overcoming drug resistance in cancer cells, thereby indicating a promising avenue for anticancer therapy S. Das et al. (2009).
Mechanism of Action
While the specific mechanism of action of Ethyl 5-bromothiazole-4-carboxylate may depend on its application, it has been suggested that it can act as an inhibitor in certain processes. For example, it can form a film layer on a copper surface by adsorption, which can prevent or reduce corrosion . In the field of medicinal chemistry, 2-aminothiazole derivatives, which could potentially include this compound, have shown promise as anticancer agents .
Safety and Hazards
Future Directions
As an organic synthesis intermediate, Ethyl 5-bromothiazole-4-carboxylate has potential applications in various fields, including pharmaceuticals and agriculture . Its future directions will likely be influenced by advancements in these fields and the discovery of new synthesis methods and applications.
Properties
IUPAC Name |
ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGUSXVOYLZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494091 | |
Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-23-7 | |
Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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